molecular formula C17H13Cl2N3O2 B6491433 2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891117-78-5

2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B6491433
CAS RN: 891117-78-5
M. Wt: 362.2 g/mol
InChI Key: WOXYHNOVGKWRLS-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives in good yields . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds . The reactions were carried out in N,N’-dimethylformamide solution at 60 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the elemental analysis of a similar compound was found to be: C 50.15, H 2.58, N 9.00 . The 1H NMR (400 MHz, DMSO-d6) spectrum showed peaks at δ(ppm) 10.93 (s, 1H, –NH–), 8.31–8.29 (m, 1H, Ph), 8.28–8.26 (m, 1H, Ph), 8.04 (s, 1H, Ph), 8.02 (d, J = 2.1 Hz, 1H, Ph), 8.00 (d, J = 1.9 Hz, 2H, Ph), 7.91 (dd, J = 3.9, 1.9 Hz, 1H, Ph),7.85 (d, J = 2.0 Hz, 1H, Ph) .

Future Directions

The future directions for the study of “2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Further studies could also investigate their biological activity and potential uses in various fields such as medicine, industry, and biology .

properties

IUPAC Name

2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-3-4-10(2)13(7-9)16-21-22-17(24-16)20-15(23)12-6-5-11(18)8-14(12)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXYHNOVGKWRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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